DNQX (disodium salt)

Solubility Formulation Aqueous Assays

DNQX disodium salt (FG 9041 disodium salt) is the superior choice for isolating non-NMDA glutamate receptor activity in aqueous systems. Unlike the parent compound, its high water solubility (100 mM stock) eliminates the need for neurotoxic organic co-solvents like DMSO, ensuring clean electrophysiological and behavioral data. It provides unambiguous AMPA/kainate antagonism without the glycine-site interference of CNQX or the narrow kainate profile of NBQX. For reproducible, multi-day neuroprotection assays, rely on its unique -20°C aqueous stability (3 months).

Molecular Formula C8H6N4Na2O6
Molecular Weight 300.14 g/mol
Cat. No. B12415722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNQX (disodium salt)
Molecular FormulaC8H6N4Na2O6
Molecular Weight300.14 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(C(N2)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C8H6N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2,7-10H;;/q-2;2*+1
InChIKeyXNOTUUMPMDZBLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNQX Disodium Salt: Water-Soluble AMPA/Kainate Antagonist for Differentiating Ionotropic Glutamate Signaling


DNQX disodium salt (FG 9041 disodium salt) is the water-soluble sodium salt form of the quinoxalinedione derivative DNQX (6,7-dinitroquinoxaline-2,3-dione). It functions as a competitive, non-NMDA ionotropic glutamate receptor (iGluR) antagonist, selectively inhibiting AMPA and kainate receptor-mediated neurotransmission [1]. The compound is a foundational tool in neuropharmacology, used to pharmacologically isolate non-NMDA receptor contributions in electrophysiology, neuroprotection studies, and synaptic plasticity assays. As a water-soluble salt, it circumvents the need for organic co-solvents like DMSO, enabling direct aqueous dilution for in vitro preparations and in vivo microinfusion .

Why Scientists Cannot Simply Substitute DNQX Disodium Salt with CNQX, NBQX, or Non-Salt DNQX


Although DNQX, CNQX, and NBQX all belong to the quinoxalinedione class of AMPA/kainate receptor antagonists, their receptor subtype selectivity profiles, water solubility characteristics, and susceptibility to TARP-dependent functional conversion diverge considerably [1]. Non-salt DNQX is practically insoluble in water (requires DMSO), limiting its utility in aqueous physiological buffers and in vivo microinfusion . CNQX, while available as a water-soluble disodium salt, exhibits potent NMDA receptor glycine site antagonism and partial agonism at AMPA receptors, confounding interpretation of purely non-NMDA receptor contributions [2]. NBQX offers higher AMPA versus kainate selectivity but at the cost of significantly reduced kainate receptor antagonism, making it unsuitable for studies where dual AMPA/kainate blockade is essential [1]. The selection of the appropriate disodium salt is therefore dictated by the specific experimental requirement for aqueous solubility combined with a defined receptor selectivity window.

Quantitative Differentiation of DNQX Disodium Salt: Head-to-Head Evidence Versus Key Comparators


Aqueous Solubility Superiority of DNQX Disodium Salt Over Non-Salt DNQX and CNQX Disodium Salt

DNQX disodium salt achieves a maximum aqueous solubility of 100 mM (approximately 29.6–31.4 mg/mL), enabling preparation of concentrated stock solutions directly in water or physiological buffers without organic co-solvents . This represents a critical practical advantage over non-salt DNQX, which is designated as 'Insoluble' in water and requires DMSO for dissolution . Even when compared to the water-soluble CNQX disodium salt, DNQX disodium salt offers a higher maximal aqueous solubility (100 mM vs. 20 mM for CNQX disodium salt) [1].

Solubility Formulation Aqueous Assays In Vivo Microinfusion

Receptor Selectivity Profile of DNQX: Kainate Preference and NMDA Discrimination

In rat cortical membrane binding assays, DNQX (as the active moiety) inhibits AMPA receptor binding with an IC50 of 0.50 ± 0.10 µM and kainate binding with an IC50 of 2.0 ± 0.1 µM, demonstrating approximately 4-fold selectivity for AMPA over kainate sites [1]. Critically, its activity at NMDA receptors is markedly weaker (IC50 = 40 µM) , providing an 80-fold discrimination between AMPA and NMDA antagonism. This contrasts with NBQX, which exhibits 30- to 60-fold selectivity for AMPA over kainate receptors but with substantially reduced kainate antagonism , and with CNQX, which potently antagonizes the NMDA receptor glycine site (Kb ≈ 1 µM) [2]. The distinct selectivity fingerprints dictate that DNQX remains the preferred tool when concurrent AMPA and kainate receptor blockade is desired without confounding NMDA receptor interference.

Receptor Selectivity Pharmacology AMPA Kainate NMDA

TARP-Dependent Functional Conversion: A Unique Pharmacological Property of DNQX

DNQX undergoes a functional conversion from a pure antagonist to a weak partial agonist upon association of AMPA receptors with transmembrane AMPA receptor regulatory proteins (TARPs), specifically stargazin (γ-2) [1]. This TARP-dependent switch, which is not observed for NBQX, provides a unique pharmacological signature that can be exploited to probe AMPA receptor subunit composition and auxiliary protein interactions in native tissues [2]. This property confers a distinctive utility for investigating synapse-specific AMPA receptor pharmacology.

Pharmacodynamics AMPA Receptor Auxiliary Subunits TARPs Partial Agonism

Stock Solution Stability for Long-Term Experimental Reproducibility

Aqueous stock solutions of DNQX disodium salt prepared at 100 mM concentration are stable for up to 3 months when stored at -20°C, provided they are aliquoted to avoid repeated freeze-thaw cycles . In contrast, CNQX disodium salt solutions are recommended for fresh preparation only, with vendor guidance advising against long-term storage due to rapid degradation [1]. This stability profile minimizes batch-to-batch variability in longitudinal studies and reduces compound waste associated with frequent fresh preparation.

Stability Storage Reproducibility Long-Term Studies

Optimal Application Scenarios for DNQX Disodium Salt Based on Quantitative Differentiation Evidence


Electrophysiological Isolation of Non-NMDA Receptor-Mediated EPSCs in Brain Slices

In voltage-clamp recordings from acute brain slices or cultured neurons, DNQX disodium salt is applied to the extracellular bath at concentrations of 10–50 µM to selectively block AMPA and kainate receptor-mediated excitatory postsynaptic currents (EPSCs), thereby unmasking the slower NMDA receptor-mediated component. The compound's high water solubility (100 mM stock) facilitates precise dilution in bicarbonate-buffered artificial cerebrospinal fluid (aCSF) without organic solvents that could alter neuronal excitability . Its weak NMDA receptor antagonism (IC50 40 µM) ensures that the remaining synaptic response is purely NMDA receptor-dependent, a clean separation not achievable with CNQX due to its glycine site antagonism [1].

In Vivo Microinfusion Studies Requiring Aqueous Vehicle Compatibility

When investigating the role of AMPA/kainate receptors in discrete brain regions via stereotaxic microinfusion, DNQX disodium salt is the preferred quinoxalinedione due to its ability to be dissolved directly in sterile saline or aCSF at millimolar concentrations without DMSO . This eliminates DMSO-induced neurotoxicity and tissue irritation that confound behavioral and histological readouts. The compound's established in vivo efficacy is supported by studies showing that intraventricular administration of 5–10 µg DNQX significantly decreases hippocampal EEG amplitude, demonstrating central bioavailability after local delivery [2].

Probing AMPA Receptor Macromolecular Complex Composition via TARP-Dependent Partial Agonism

In heterologous expression systems or native brain tissue, the TARP-dependent conversion of DNQX from antagonist to weak partial agonist serves as a functional readout for the presence of Type I TARPs (e.g., stargazin, γ-2) within the AMPA receptor complex . This application leverages a unique pharmacological property of DNQX that is not shared by NBQX, enabling researchers to distinguish between TARP-associated synaptic AMPA receptors and extrasynaptic receptors that lack TARP interactions. This provides a chemical biology tool for mapping AMPA receptor auxiliary subunit distribution without genetic manipulation.

Longitudinal Neuroprotection and Excitotoxicity Studies Requiring Consistent Drug Potency

For multi-day or multi-week neuroprotection assays in primary neuronal cultures or organotypic slices, DNQX disodium salt offers the practical advantage of a -20°C-stable aqueous stock solution that retains potency for up to 3 months . This stability ensures that the same stock can be used across an entire experimental time course, eliminating the variability introduced by daily fresh preparation of CNQX disodium salt. This is particularly critical for dose-response studies assessing the prevention of AMPA/kainate receptor-mediated excitotoxic cell death, where consistent antagonist concentration is paramount for reproducible results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for DNQX (disodium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.